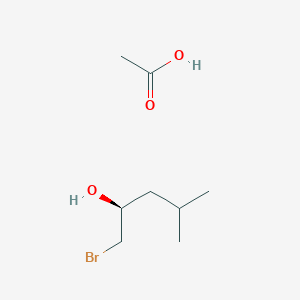
acetic acid;(2S)-1-bromo-4-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2S)-1-bromo-4-methylpentan-2-ol is a compound that combines the properties of acetic acid and a brominated alcohol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The (2S)-1-bromo-4-methylpentan-2-ol component is a chiral brominated alcohol, which means it has a specific three-dimensional arrangement that can affect its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis of (2S)-1-bromo-4-methylpentan-2-ol
Starting Material: (2S)-4-methylpentan-2-ol.
Reagent: Hydrobromic acid.
Conditions: The reaction is typically carried out under acidic conditions, where the alcohol is treated with hydrobromic acid to replace the hydroxyl group with a bromine atom, forming (2S)-1-bromo-4-methylpentan-2-ol.
-
Combination with Acetic Acid
Starting Material: (2S)-1-bromo-4-methylpentan-2-ol.
Reagent: Acetic acid.
Conditions: The brominated alcohol is mixed with acetic acid under controlled conditions to form the final compound, acetic acid;(2S)-1-bromo-4-methylpentan-2-ol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same basic principles but optimized for efficiency and yield. This could include continuous flow reactors, automated mixing, and precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the alcohol group can lead to the formation of a ketone or carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Usually performed under anhydrous conditions.
Products: Reduction of the bromine atom can lead to the formation of the corresponding alcohol.
-
Substitution
Reagents: Sodium hydroxide, potassium tert-butoxide.
Conditions: Basic conditions are often used.
Products: Substitution of the bromine atom with a hydroxyl group or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives, other substituted products.
Scientific Research Applications
Chemistry
Synthesis of Chiral Compounds: The chiral nature of (2S)-1-bromo-4-methylpentan-2-ol makes it valuable in the synthesis of other chiral compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions, particularly those involving chiral substrates.
Medicine
Drug Development: The compound’s unique structure can be used as a building block in the synthesis of new drugs, particularly those that require specific chiral configurations.
Industry
Chemical Manufacturing: Used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(2S)-1-bromo-4-methylpentan-2-ol depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating substitution reactions. The chiral center can influence the stereochemistry of the products formed. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-bromo-4-methylpentan-2-ol: The enantiomer of the compound, with a different three-dimensional arrangement.
1-bromo-4-methylpentan-2-ol: The racemic mixture, containing both enantiomers.
4-methylpentan-2-ol: The non-brominated alcohol.
Uniqueness
Chirality: The (2S) configuration gives the compound unique properties in terms of reactivity and interaction with other chiral molecules.
Bromine Atom: The presence of the bromine atom makes the compound more reactive in substitution reactions compared to its non-brominated counterpart.
Properties
CAS No. |
74817-19-9 |
|---|---|
Molecular Formula |
C8H17BrO3 |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
acetic acid;(2S)-1-bromo-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H13BrO.C2H4O2/c1-5(2)3-6(8)4-7;1-2(3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,3,4)/t6-;/m0./s1 |
InChI Key |
JYKKBRDXBAHRPH-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CBr)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(CBr)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















